hexapentacontane chemical properties
hexapentacontane chemical properties
An In-depth Technical Guide on the Chemical Properties of Hexapentacontane
Abstract
Hexapentacontane (C₅₆H₁₁₄) is a long-chain saturated hydrocarbon belonging to the alkane family.[1] As a high-molecular-weight alkane, it exists as a waxy solid at standard conditions and exhibits properties characteristic of paraffins, including low reactivity and low polarity.[2] This technical guide provides a comprehensive overview of the core chemical and physical properties of hexapentacontane, detailed experimental protocols for its characterization, and a summary of its synthesis and potential applications. This document is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on this compound.
Physicochemical Properties
Hexapentacontane is an acyclic alkane with the general chemical formula CₙH₂ₙ₊₂.[2] Its fundamental properties are determined by the 56-carbon backbone and the intermolecular van der Waals forces, which are significant due to its large molecular size.[3][4][5] The key quantitative physicochemical properties of hexapentacontane are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | Hexapentacontane | PubChem[6] |
| CAS Number | 7719-82-6 | PubChem[6], ChemicalBook[7] |
| Molecular Formula | C₅₆H₁₁₄ | Smolecule[1], PubChem[6] |
| Molecular Weight | 787.5 g/mol | Smolecule[1], PubChem[6] |
| Melting Point | 96-99 °C | ChemicalBook[7] |
| Boiling Point | 601.13 °C (estimate) | ChemicalBook[7] |
| Density | 0.9271 (estimate) | ChemicalBook[7] |
| Refractive Index | 1.4883 (estimate) | ChemicalBook[7] |
| Physical State | Solid at 25°C | General Alkane Properties[2] |
Reactivity and Stability
Like other high-molecular-weight alkanes, hexapentacontane is characterized by its relatively low reactivity.[1] The carbon-carbon and carbon-hydrogen bonds are strong and nonpolar, making the molecule stable. Key reactions include:
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Combustion : In the presence of excess oxygen, hexapentacontane undergoes complete combustion to produce carbon dioxide and water.[1] The balanced equation is: C₅₆H₁₁₄ + 86O₂ → 56CO₂ + 57H₂O.[1]
-
Oxidation : Under controlled conditions with specific oxidizing agents, it can be oxidized to form long-chain alcohols or carboxylic acids.[1]
-
Thermal Cracking : At high temperatures and in the presence of catalysts, the C-C bonds can break to form a mixture of lower-molecular-weight alkanes and alkenes.[1][8]
Synthesis Pathways
Hexapentacontane can be synthesized through several established organic chemistry methods designed to create long-chain alkanes.
Caption: Primary synthesis routes for long-chain alkanes like hexapentacontane.
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Kolbe Electrolysis : This method involves the electrolysis of sodium or potassium salts of long-chain carboxylic acids to form higher alkanes via a radical coupling mechanism.[1]
-
Wurtz Reaction : The coupling of two alkyl halides in the presence of sodium metal can be used to form a longer carbon chain.[1][8] For hexapentacontane, this could involve the reaction of a 28-carbon alkyl halide.
-
Thermal Cracking : While primarily a method for breaking down large hydrocarbons, specific fractions from the thermal cracking of petroleum can yield higher alkanes like hexapentacontane.[1]
Experimental Protocols
Melting Point Determination
The melting point is a critical parameter for identifying a solid compound and assessing its purity.[9][10] Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.[9] Impurities tend to lower and broaden the melting range.[9][11]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Sample of hexapentacontane
-
Spatula and watch glass
Protocol:
-
Sample Preparation : Place a small amount of dry, powdered hexapentacontane on a clean watch glass. Tap the open end of a capillary tube into the powder to collect a small amount of the sample.
-
Sample Packing : Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[10]
-
Apparatus Setup : Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional) : If the approximate melting point is unknown, perform a rapid heating (10-20°C/min) to get a preliminary value.[11]
-
Accurate Determination : Set the starting temperature to ~10-15°C below the expected melting point (96-99°C). Use a slow heating rate of 1-2°C per minute to ensure thermal equilibrium.[9]
-
Observation : Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T₁).
-
Final Reading : Continue heating slowly and record the temperature at which the last crystal of the solid melts completely (T₂).
-
Reporting : The melting point is reported as the range T₁ - T₂. Repeat the measurement with a fresh sample to ensure consistency.
Caption: Experimental workflow for determining the melting point of hexapentacontane.
Solubility
As a large, nonpolar molecule, hexapentacontane is governed by the "like dissolves like" principle.
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Insoluble in Polar Solvents : It is practically insoluble in water and other polar solvents.
-
Soluble in Nonpolar Solvents : It is expected to be soluble in hot nonpolar organic solvents such as toluene, benzene, and hexane. Its solubility at room temperature in these solvents is likely to be low due to its solid state.
Biological Activity and Signaling Pathways
Saturated long-chain alkanes like hexapentacontane are generally considered to be biologically inert with very low toxicity. They lack functional groups that would typically interact with biological receptors or participate in metabolic pathways. A review of the scientific literature did not yield any specific studies linking hexapentacontane to defined signaling pathways or significant biological activities relevant to drug development.[12][13][14] Its primary relevance in a biological context is as a component of certain waxes or as a non-metabolizable lipid.
Applications and Research Interest
Due to its properties, hexapentacontane has several industrial and research applications:
-
Lubricants : Its high viscosity and stability make it a potential component in high-temperature lubricating oils.[1]
-
Cosmetics : It can serve as an emollient in cosmetic formulations.[1]
-
Research Standard : It is used as a standard reference compound in gas chromatography and other chemical analyses involving hydrocarbons.[7]
-
Nanotechnology : The strong van der Waals forces between hexapentacontane molecules drive self-assembly, allowing it to be used as a building block for nanostructures like micelles and thin films with potential applications in molecular electronics and drug delivery.[1]
-
Tribology : Studies have investigated its ability to form low-friction films on surfaces, making it a candidate material for lubricants in micro- and nanoelectromechanical systems (MEMS and NEMS).[1]
References
- 1. Buy Hexapentacontane | 7719-82-6 [smolecule.com]
- 2. Alkane - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. Boiling Point Of Alkanes [unacademy.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Hexapentacontane | C56H114 | CID 3702843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ALKANE C56 CAS#: 7719-82-6 [amp.chemicalbook.com]
- 8. Higher alkane - Wikipedia [en.wikipedia.org]
- 9. chem.ucalgary.ca [chem.ucalgary.ca]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 12. Scalarane sesterterpenoids: semisynthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Xenicane Natural Products: Biological Activity and Total Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
